An In-depth Technical Guide to (S)-2-Amino-N-(2-iodo-benzyl)-propionamide: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to (S)-2-Amino-N-(2-iodo-benzyl)-propionamide: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (S)-2-Amino-N-(2-iodo-benzyl)-propionamide, a molecule of interest in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis and the known reactivity of its constituent functional groups, this document outlines its chemical structure, proposes viable synthetic routes, and discusses its potential as a versatile scaffold for novel therapeutics.
Molecular Architecture and Physicochemical Properties
(S)-2-Amino-N-(2-iodo-benzyl)-propionamide is a chiral molecule featuring a central alaninamide core. The structure is characterized by a primary amine at the α-position of the propionamide moiety, which imparts a stereocenter with an (S)-configuration. The amide nitrogen is substituted with a 2-iodobenzyl group, introducing an aromatic ring with a sterically demanding and synthetically versatile iodine substituent.
The interplay of these functional groups dictates the molecule's physicochemical properties. The primary amine and the amide linkage provide sites for hydrogen bonding, influencing its solubility and potential interactions with biological targets. The 2-iodobenzyl group, with its bulky iodine atom, introduces a lipophilic domain and a handle for further chemical modifications.
Table 1: Predicted Physicochemical Properties of (S)-2-Amino-N-(2-iodo-benzyl)-propionamide
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₀H₁₃IN₂O | Defines the elemental composition and molecular weight. |
| Molecular Weight | 304.13 g/mol | Influences diffusion, bioavailability, and pharmacokinetics. |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | Correlates with drug transport properties and cell permeability. |
| logP | ~1.5 - 2.5 | Indicates the lipophilicity and partitioning behavior between aqueous and lipid environments. |
| Hydrogen Bond Donors | 2 | Contributes to binding affinity and specificity with biological targets. |
| Hydrogen Bond Acceptors | 2 | Participates in hydrogen bonding interactions. |
| Rotatable Bonds | 4 | Determines conformational flexibility, which is crucial for receptor binding. |
Note: These values are estimations based on computational models and the properties of analogous structures.
Strategic Synthesis and Methodologies
The synthesis of (S)-2-Amino-N-(2-iodo-benzyl)-propionamide can be approached through several established amide bond formation strategies. The key disconnection lies at the amide bond, coupling a protected (S)-alanine derivative with 2-iodobenzylamine.
Synthesis of Key Precursors
2.1.1. 2-Iodobenzylamine: This precursor can be synthesized from 2-iodobenzoic acid via reduction to 2-iodobenzyl alcohol, followed by conversion to the corresponding amine.[1] A common method involves the reduction of 2-iodobenzoic acid using a borane-dimethyl sulfide complex.[1] The resulting alcohol can then be converted to the amine through various methods, such as the Gabriel synthesis or reductive amination of 2-iodobenzaldehyde. Commercially available 2-iodobenzylamine can also be utilized.[]
2.1.2. N-Protected (S)-Alanine: To prevent self-coupling and other side reactions, the amino group of (S)-alanine must be protected prior to amide coupling. Common protecting groups for amino acids include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
Amide Coupling Strategies
The central step in the synthesis is the formation of the amide bond between the N-protected (S)-alanine and 2-iodobenzylamine. Several modern coupling reagents can be employed to achieve this transformation with high yield and minimal racemization.[3][4]
Protocol 1: Carbodiimide-Mediated Coupling
This is a classic and widely used method for amide bond formation.
Workflow Diagram: Carbodiimide Coupling
Caption: Carbodiimide-mediated amide coupling workflow.
Step-by-Step Methodology:
-
Dissolve N-Boc-(S)-alanine in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 eq.) and an additive such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) (0.1-1.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to form the active ester.
-
Add 2-iodobenzylamine (1.0 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.2 eq.).
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Upon completion, perform an aqueous workup to remove the coupling reagents and byproducts.
-
Purify the protected intermediate by column chromatography.
-
Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in DCM to yield the final product.
Protocol 2: Phosphonium or Uronium Salt-Based Coupling
Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient for sterically hindered couplings.[5]
Workflow Diagram: HBTU Coupling
Caption: HBTU-mediated amide coupling workflow.
Step-by-Step Methodology:
-
To a solution of N-Cbz-(S)-alanine in DMF, add HBTU (1.1 eq.) and DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 10-20 minutes.
-
Add a solution of 2-iodobenzylamine (1.0 eq.) in DMF.
-
Stir the reaction at room temperature and monitor its progress.
-
After completion, dilute the reaction with a suitable organic solvent and wash with aqueous solutions to remove impurities.
-
Purify the protected product via flash chromatography.
-
Deprotect the Cbz group by hydrogenation using a palladium on carbon (Pd/C) catalyst to obtain the final compound.
Potential Applications in Drug Discovery
The chemical structure of (S)-2-Amino-N-(2-iodo-benzyl)-propionamide suggests several potential applications in drug discovery, primarily as a versatile building block for more complex molecules.
A Scaffold for Bioactive Molecules
The alaninamide core is a common feature in many biologically active compounds, including anticonvulsants and enzyme inhibitors.[6][7][8] The stereochemistry at the α-carbon is often critical for biological activity, and the (S)-configuration of this molecule provides a specific spatial arrangement for its substituents.
A Handle for Further Diversification
The 2-iodo-benzyl moiety is particularly valuable for synthetic diversification. The iodine atom can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Diagram: Synthetic Utility of the 2-Iodobenzyl Group
Caption: Potential cross-coupling reactions of the 2-iodobenzyl group.
This synthetic versatility allows for the creation of libraries of compounds with diverse structures and properties, which can be screened for activity against various biological targets. For instance, the introduction of different aryl groups via Suzuki coupling could modulate the molecule's interaction with specific protein binding pockets.
Analytical Characterization
The identity and purity of (S)-2-Amino-N-(2-iodo-benzyl)-propionamide should be confirmed using a combination of spectroscopic and chromatographic techniques.
Table 2: Analytical Techniques for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 2-iodobenzyl group, the benzylic CH₂ protons, the α-proton and methyl group of the alanine moiety, and the amine and amide protons. |
| ¹³C NMR | Resonances for the aromatic carbons (including the carbon bearing the iodine), the benzylic carbon, the carbonyl carbon, and the carbons of the alanine backbone. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Chiral HPLC can be used to confirm the enantiomeric excess. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretches of the primary amine and amide, the C=O stretch of the amide, and aromatic C-H and C=C stretches. |
Conclusion
(S)-2-Amino-N-(2-iodo-benzyl)-propionamide represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis from readily available starting materials, combined with the synthetic versatility of the 2-iodobenzyl group, makes it an attractive scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties and synthetic accessibility, intended to facilitate further research and exploration of its biological activities.
References
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- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry-A European Journal, 15(37), 9394-9403.
- Lane, C. F. (1975). Reductions of organic compounds with borane-dimethyl sulfide. Aldrichimica Acta, 8(1), 3-10.
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Choi, H. D., et al. (2012). Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 55(1), 275-286.[6][8]
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Kohn, H., et al. (2016). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Molecules, 21(9), 1234.[7]
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